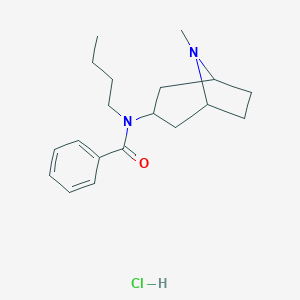
endo-N-Butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-N-Butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide monohydrochloride, commonly known as BU224, is a highly selective and potent agonist for the κ-opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
BU224 acts as a selective agonist for the κ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the κ-opioid receptor by BU224 leads to the inhibition of adenylate cyclase and the subsequent decrease in the intracellular levels of cyclic AMP. This results in the modulation of neuronal activity and the regulation of various physiological processes, including pain perception, mood, and stress.
Biochemical and Physiological Effects
BU224 has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and stress, and the modulation of immune function. It has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BU224 has several advantages for lab experiments, including its high selectivity and potency for the κ-opioid receptor, as well as its well-established synthesis method. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of BU224, including the development of more selective and potent agonists for the κ-opioid receptor, the exploration of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, and the investigation of its safety and efficacy in humans. Additionally, further studies are needed to determine the optimal dosing and administration of BU224 for its potential therapeutic applications.
Synthesemethoden
The synthesis of BU224 involves several steps, including the preparation of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]octan-3-one, and the subsequent coupling reaction with N-butylbenzamide. The final product is obtained through purification and isolation by column chromatography. The synthesis of BU224 has been well-established and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
BU224 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to have a high affinity and selectivity for the κ-opioid receptor, which is involved in the regulation of mood, stress, and pain. BU224 has also been studied for its potential use in the treatment of neuropathic pain and inflammation.
Eigenschaften
CAS-Nummer |
171261-26-0 |
|---|---|
Molekularformel |
C19H29ClN2O |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c1-3-4-12-21(19(22)15-8-6-5-7-9-15)18-13-16-10-11-17(14-18)20(16)2;/h5-9,16-18H,3-4,10-14H2,1-2H3;1H |
InChI-Schlüssel |
FVANSCUDADGQJJ-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=CC=C3.Cl |
Synonyme |
N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochlorid e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)


![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)

![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)



![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)